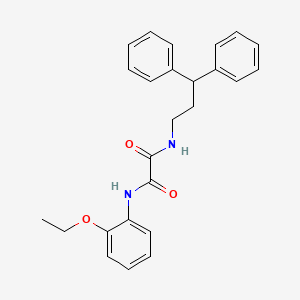

N1-(3,3-diphenylpropyl)-N2-(2-ethoxyphenyl)oxalamide

Description

Properties

IUPAC Name |

N-(3,3-diphenylpropyl)-N'-(2-ethoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O3/c1-2-30-23-16-10-9-15-22(23)27-25(29)24(28)26-18-17-21(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-16,21H,2,17-18H2,1H3,(H,26,28)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTGNGYEYWRHDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,3-diphenylpropyl)-N2-(2-ethoxyphenyl)oxalamide typically involves the reaction of 3,3-diphenylpropylamine with 2-ethoxyphenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N1-(3,3-diphenylpropyl)-N2-(2-ethoxyphenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N1-(3,3-diphenylpropyl)-N2-(2-ethoxyphenyl)oxalamide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(3,3-diphenylpropyl)-N2-(2-ethoxyphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Table 1: Structural and Functional Comparison of Selected Oxalamides

Key Observations:

N1 Substituents :

- Bulky aromatic groups (e.g., 3,3-diphenylpropyl, adamantyl) may enhance binding to hydrophobic enzyme pockets or improve CNS penetration .

- Polar groups (e.g., 2,4-dimethoxybenzyl in S336) enhance water solubility and flavor receptor activation .

- Heterocyclic moieties (e.g., thiazolyl in Compound 13) contribute to antiviral activity by mimicking natural substrates .

N2 Substituents :

- Chlorophenyl/ethoxyphenyl groups (as in the target compound) may influence metabolic stability. Ethoxy groups are prone to O-deethylation, while chloro substituents resist oxidation .

- Pyridyl/benzyloxy groups (e.g., in S336 and sEH inhibitors) modulate electronic properties and receptor affinity .

Metabolic Pathways:

- S336 : Undergoes hydrolysis and oxidation, with high-capacity metabolic pathways minimizing toxicity risks .

- Chlorophenyl-containing analogs : Likely metabolized via hepatic CYP450 enzymes, with halogenated byproducts requiring careful toxicity evaluation .

- Target Compound : The 2-ethoxyphenyl group may undergo O-deethylation to form 2-hydroxyphenyl metabolites, while the diphenylpropyl group could delay clearance due to hydrophobicity.

Biological Activity

N1-(3,3-diphenylpropyl)-N2-(2-ethoxyphenyl)oxalamide is a synthetic organic compound that has garnered attention in various fields of scientific research, particularly in biology and medicine. Its potential biological activities, including enzyme inhibition and receptor modulation, make it a subject of interest for therapeutic applications. This article delves into the biological activity of this compound, discussing its synthesis, mechanisms of action, and relevant research findings.

Preparation Methods

The synthesis of this compound typically involves the reaction between 3,3-diphenylpropylamine and 2-ethoxyphenyl isocyanate. The reaction is conducted under controlled conditions to ensure high yield and purity. Key details include:

- Solvent : Often an organic solvent such as dichloromethane or tetrahydrofuran is used.

- Temperature : Reactions are generally performed at room temperature or slightly elevated temperatures.

- Purification : Techniques like recrystallization or chromatography are employed to achieve the desired product purity .

Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C18H20N2O3 |

| Molecular Weight | 312.36 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Melting Point | 124 - 127 °C |

| LogP | 3.63 |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor by binding to the active sites of enzymes or modulating receptor functions as an agonist or antagonist. This interaction leads to various biological effects depending on the target molecules involved .

Research Findings

Recent studies have explored the compound's potential therapeutic effects, particularly in cancer treatment and inflammation modulation:

- Anti-cancer Properties : Research indicates that derivatives of oxalamides can induce apoptosis in cancer cells. For instance, similar compounds have shown significant growth inhibition in human colorectal carcinoma cells (HCT116), with GI(50) values as low as 0.056 µM .

- Enzyme Inhibition : this compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and inflammation .

Case Studies

Several case studies highlight the efficacy of oxalamide derivatives in clinical settings:

- Apoptosis Induction : A study demonstrated that certain oxalamides can effectively induce apoptosis in cancer cell lines through caspase activation pathways, suggesting a potential for therapeutic development against tumors .

- Inflammation Modulation : Another investigation revealed that compounds with similar structures could significantly reduce inflammatory markers in vitro, indicating their potential use as anti-inflammatory agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.